Propan-2-yl 3,5-dibromopyridine-4-carboxylate
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Overview
Description
Propan-2-yl 3,5-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . It is also known by its IUPAC name, isopropyl 3,5-dibromoisonicotinate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,5-dibromopyridine-4-carboxylate typically involves the esterification of 3,5-dibromopyridine-4-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,5-dibromopyridine-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized pyridine derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Propan-2-yl 3,5-dibromopyridine-4-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,5-dibromopyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3,5-dichloropyridine-4-carboxylate
- Propan-2-yl 3,5-difluoropyridine-4-carboxylate
- Propan-2-yl 3,5-diiodopyridine-4-carboxylate
Uniqueness
Propan-2-yl 3,5-dibromopyridine-4-carboxylate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to other halogenated derivativesThis reactivity is advantageous in synthetic chemistry, enabling the creation of diverse chemical libraries for drug discovery and material science .
Properties
IUPAC Name |
propan-2-yl 3,5-dibromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(2)14-9(13)8-6(10)3-12-4-7(8)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCVNGMQKWXZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=NC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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